Hexasodium tetraphosphate

Descripción general

Descripción

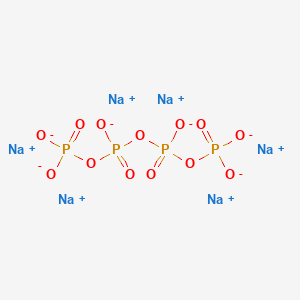

Hexasodium tetraphosphate is an inorganic compound with the molecular formula Na₆P₄O₁₃. It is a type of sodium phosphate and is known for its ability to act as a dispersing agent. This compound is commonly used in various industrial applications, including detergents and water treatment processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexasodium tetraphosphate is typically synthesized through the hydrolysis of sodium tetrametaphosphate. The process involves dissolving sodium tetrametaphosphate in hot water, followed by the addition of sodium hydroxide. The mixture is then kept over sulfuric acid in a vacuum desiccator and placed in an oven at 40°C. The rate of evaporation is controlled to ensure that a specific volume remains after about 100 hours. The solution is then diluted and precipitated with acetone to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by heating monosodium orthophosphate to generate sodium acid pyrophosphate, which is then further heated to produce this compound. This method involves rapid cooling to stabilize the compound .

Análisis De Reacciones Químicas

Types of Reactions: Hexasodium tetraphosphate undergoes various chemical reactions, including:

Hydrolysis: It can be hydrolyzed to form simpler phosphate compounds.

Complexation: It can form complexes with metal ions, which is useful in water treatment processes.

Common Reagents and Conditions:

Hydrolysis: Water and controlled heating conditions.

Complexation: Metal ions such as calcium or magnesium in aqueous solutions.

Major Products Formed:

Hydrolysis: Simpler phosphates like sodium dihydrogen phosphate.

Complexation: Metal-phosphate complexes that help in water softening and preventing scale formation.

Aplicaciones Científicas De Investigación

Food Industry

HSTP is widely used as a food additive, classified under the E number E452i. It serves multiple roles, including:

- Emulsifier : Helps maintain the stability of food products such as cheese powders, whipped toppings, and frozen desserts.

- Texture Modifier : Enhances the texture of processed meats and dairy products, improving mouthfeel and consistency .

Water Treatment

In water treatment processes, HSTP acts as a:

- Sequestrant : It binds metal ions, preventing them from interfering with water softening processes.

- Water Softener : Used in formulations to reduce hardness in water systems, particularly in household water softeners .

Ceramics and Clay Processing

HSTP is utilized as a deflocculant in ceramic production:

- It aids in the dispersion of clay particles, ensuring uniformity in ceramic materials.

- Its effectiveness in breaking down clay enhances soil texture assessments in agricultural applications .

Biomedical Research

Recent studies have highlighted HSTP's potential in biomedical applications:

- It has been shown to induce calcium influx in mouse oocytes, suggesting possible roles in reproductive biology and cellular signaling pathways .

- HSTP's properties are being explored for drug delivery systems due to its compatibility with biological tissues .

Environmental Applications

HSTP plays a significant role in environmental science:

- It is used to study soil chemistry and assess salinity levels, providing insights into soil health and agricultural productivity .

- Its impact on aquatic ecosystems has been researched, particularly concerning runoff pollution from agricultural practices.

Toxicological Considerations

While HSTP has numerous beneficial applications, it is essential to consider its toxicity profile:

- Studies indicate that it can affect cholinesterase activity in various organisms, presenting risks to both human health and ecological systems if not managed properly.

Fertilizer Production

Research has demonstrated that incorporating HSTP into fertilizer formulations can enhance nutrient availability and improve crop yields by optimizing soil pH levels.

Toothpaste Formulations

HSTP is included in toothpaste as an anti-staining agent, effectively preventing tartar buildup and promoting oral health .

Mecanismo De Acción

Hexasodium tetraphosphate exerts its effects primarily through its ability to chelate metal ions and prevent the formation of insoluble precipitates. This chelation process involves the binding of metal ions to the phosphate groups, thereby preventing them from forming scale or deposits. In medical applications, it inhibits the formation of calcium-phosphate crystals, which is crucial in preventing vascular calcification .

Comparación Con Compuestos Similares

- Sodium hexametaphosphate

- Tetrasodium pyrophosphate

- Pentasodium triphosphate

Comparison: Hexasodium tetraphosphate is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions. Compared to sodium hexametaphosphate, it has a higher degree of polymerization, making it more effective in certain applications such as water treatment. Tetrasodium pyrophosphate and pentasodium triphosphate have different chain lengths and properties, which influence their effectiveness in various industrial processes .

Actividad Biológica

Hexasodium tetraphosphate (HSTP), with the chemical formula Na₆P₄O₁₂, is a sodium phosphate compound that has garnered attention for its biological activity, particularly in relation to its toxicity and interactions with biological systems. This article delves into its biological activity, highlighting its toxicological profile, hydrolysis behavior, and potential applications.

HSTP is characterized by its high solubility in water and a molecular weight of approximately 469.83 g/mol. It consists of six sodium ions and four tetraphosphate anions, making it a highly polar compound. The hydrolysis of HSTP can lead to the formation of simpler phosphate species such as triphosphate and orthophosphate. This process is first-order and can be catalyzed by both acidic and basic conditions, with a notable preference for terminal oxygen bonds in the tetraphosphate structure .

Hydrolysis Reaction

The general hydrolysis reaction can be represented as:

This reaction illustrates how HSTP can break down into lower phosphate species under varying pH conditions.

Toxicological Profile

HSTP exhibits moderate toxicity, particularly when ingested or absorbed through the skin. Toxicological studies indicate that it can inhibit cholinesterase activity in various organisms, including insects and mammals. The acute toxicity of HSTP is lower compared to some organophosphates; however, it still poses significant risks to both human health and ecological systems .

Case Studies on Toxicity

- Cholinesterase Inhibition : Research has shown that HSTP inhibits acetylcholinesterase (AChE), leading to neurological effects similar to those observed with organophosphate pesticides. This inhibition can result in symptoms such as respiratory failure and gastrointestinal distress in humans .

- Ecotoxicological Impact : Studies have demonstrated that runoff containing HSTP can lead to pollution in aquatic ecosystems, affecting the health of aquatic organisms by disrupting their enzymatic functions.

Biological Interactions

Recent studies have explored the interactions of HSTP with biological systems beyond its toxicological effects. For instance, this compound has been investigated for its role in calcium signaling within mammalian cells.

Calcium Signaling

Research indicates that HSTP may act as an inducer of calcium rise in mouse oocytes, which are critical for reproductive processes. This effect suggests that HSTP could influence cellular signaling pathways significantly .

Applications and Industry Use

This compound is utilized across various industries due to its properties as a dispersing agent and sequestrant. Its ability to interact with metal ions makes it valuable in applications such as:

- Water Treatment : Used to prevent scale formation.

- Food Industry : Acts as a food additive for emulsification.

- Agriculture : Serves as a dispersing agent in pesticide formulations.

Comparative Analysis with Similar Compounds

To understand the unique properties of HSTP, it is beneficial to compare it with other phosphate compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Tripolyphosphate | Na₃P₃O₉ | Commonly used in detergents; less complex than HSTP. |

| Sodium Pyrophosphate | Na₂P₂O₇ | Acts as a food additive; simpler structure than HSTP. |

| Sodium Hexametaphosphate | Na₆P₆O₁₈ | Used as a sequestrant; more polymerized than HSTP. |

| Sodium Tetrametaphosphate | Na₄P₄O₁₂ | Precursor to HSTP; similar reactivity but fewer sodium ions. |

Propiedades

IUPAC Name |

hexasodium;[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Na.H6O13P4/c;;;;;;1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h;;;;;;(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6)/q6*+1;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHALOSDPLTTSR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na6O13P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065837 | |

| Record name | Hexasodium tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless solid; [Halliburton MSDS] | |

| Record name | Sodium tetraphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14986-84-6 | |

| Record name | Sodium tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphosphoric acid, sodium salt (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexasodium tetraphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexasodium tetraphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TETRAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU7C4ODX2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.